molecular formula C20H27N3O4S2 B2730145 1'-(3-methoxybenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine CAS No. 1705925-41-2

1'-(3-methoxybenzenesulfonyl)-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine

Cat. No.: B2730145
CAS No.: 1705925-41-2
M. Wt: 437.57
InChI Key: AHFWHEVEJVUKIQ-UHFFFAOYSA-N
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Description

2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole is a complex organic compound that features a thiazole ring, a bipiperidine moiety, and a methoxyphenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps, starting with the preparation of the bipiperidine intermediate. The bipiperidine is then reacted with a methoxyphenyl sulfonyl chloride to introduce the sulfonyl group. Finally, the thiazole ring is formed through a cyclization reaction involving appropriate thioamide and halogenated precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the sulfonyl group would yield a sulfide derivative .

Scientific Research Applications

2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((1’-((3-Methoxyphenyl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[1-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-26-18-3-2-4-19(15-18)29(24,25)23-12-5-16(6-13-23)22-10-7-17(8-11-22)27-20-21-9-14-28-20/h2-4,9,14-17H,5-8,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWHEVEJVUKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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